2,6-difluoro-N-(3-methylphenyl)benzamide
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Overview
Description
2,6-difluoro-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a 3-methylphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 3-methylaniline.
Condensation Reaction: The 2,6-difluorobenzoyl chloride is reacted with 3-methylaniline in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atoms.
Reduction: 2,6-difluoro-N-(3-methylphenyl)benzylamine.
Oxidation: 2,6-difluoro-N-(3-methylphenyl)benzoic acid.
Scientific Research Applications
2,6-difluoro-N-(3-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-methylphenyl)benzamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the 3-methylphenyl group, making it less hydrophobic and potentially less bioactive.
3-methyl-N-phenylbenzamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
2,6-difluoro-N-phenylbenzamide: Similar structure but without the methyl group, which can influence its chemical properties and interactions.
Uniqueness
2,6-difluoro-N-(3-methylphenyl)benzamide is unique due to the presence of both fluorine atoms and the 3-methylphenyl group, which can enhance its chemical stability, reactivity, and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2,6-difluoro-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-4-2-5-10(8-9)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJNSSJUIBRIQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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